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molecular formula C10H10N2S2 B361151 2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole CAS No. 42755-32-8

2-Benzylsulfanyl-5-methyl-1,3,4-thiadiazole

Cat. No. B361151
M. Wt: 222.3g/mol
InChI Key: DTDSLINPWQLVJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04496720

Procedure details

2.0 mg (0.004 mmoles) of di-4-nitrophenyl N-(4-toluenesulfonyl)phosphoramidate were added to a solution of 264 mg (2 mmoles) of 5-mercapto-2-methyl-1,3,4-thiadiazole in 5 ml of toluene and 1.06 ml (6.1 mmoles) of hexamethylphosphoric triamide and then while refluxing, 0.50 ml (2.4 mmoles) of hexamethyldisilazane were added. After refluxing for 1.5 hours, the solution was evaporated to dryness and the residue was dissolved in 4 ml of acetonitrile. 0.28 (2.3 mmoles) of benzyl bromide were added to the solution and it was established that the conversion was complete after stirring for 10 minutes. HPLC analysis of the reaction mixture indicated a quantitative yield of 5-benzylthio-2-methyl-1,3,4-thiadiazole.
[Compound]
Name
di-4-nitrophenyl N-(4-toluenesulfonyl)phosphoramidate
Quantity
2 mg
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
1.06 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
0.28
Quantity
2.3 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[SH:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1.CN(C)P(=O)(N(C)C)N(C)C.C[Si](C)(C)N[Si](C)(C)C.[CH2:28](Br)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1>C1(C)C=CC=CC=1>[CH2:28]([S:1][C:2]1[S:6][C:5]([CH3:7])=[N:4][N:3]=1)[C:29]1[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=1

Inputs

Step One
Name
di-4-nitrophenyl N-(4-toluenesulfonyl)phosphoramidate
Quantity
2 mg
Type
reactant
Smiles
Name
Quantity
264 mg
Type
reactant
Smiles
SC1=NN=C(S1)C
Name
Quantity
1.06 mL
Type
reactant
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Step Three
Name
0.28
Quantity
2.3 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Stirring
Type
CUSTOM
Details
after stirring for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while refluxing
TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the solution was evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in 4 ml of acetonitrile

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN=C(S1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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